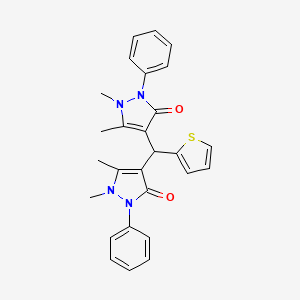

4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)

Description

4,4'-(Thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) is a bis-pyrazolone derivative featuring a thiophene-based methylene bridge. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound is structurally characterized by two 1,5-dimethyl-2-phenylpyrazol-3-one units linked via a thiophen-2-ylmethylene group. The thiophene moiety introduces electronic and steric effects that may enhance bioactivity compared to simpler methylene-bridged analogs .

Properties

IUPAC Name |

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-thiophen-2-ylmethyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-18-23(26(32)30(28(18)3)20-12-7-5-8-13-20)25(22-16-11-17-34-22)24-19(2)29(4)31(27(24)33)21-14-9-6-10-15-21/h5-17,25H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLKIBFSNAKGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CS3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2608-62-0 | |

| Record name | 4,4'-(THIOPHEN-2-YLMETHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) typically involves the condensation of thiophene-2-carboxaldehyde with hydrazine hydrate in the presence of phenylhydrazine. The reaction is usually carried out under acidic conditions, often using a catalytic amount of hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the pyrazolone moiety.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and phenyl rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: : Formation of thiophene sulfoxides or sulfones.

Reduction: : Production of reduced pyrazolone derivatives.

Substitution: : Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of compounds similar to 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) exhibit significant antifungal properties. A study synthesized a series of thiophene-containing hydrazone derivatives and evaluated their antifungal activity against various fungal strains such as Fusarium graminearum and Botrytis cinerea. The results showed effective inhibition with EC50 values ranging from 5.52 to 9.97 µg/mL, outperforming standard antifungal agents like drazoxolon .

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| A | Fusarium graminearum | 6.04 |

| B | Botrytis cinerea | 7.53 |

| C | Rhizoctonia solani | 7.84 |

This demonstrates the potential of thiophene-based compounds in developing new antifungal agents.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Research on similar thiophene derivatives has shown promising results against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies suggest that these compounds can effectively bind to targets like dihydrofolate reductase, a crucial enzyme in cancer cell proliferation .

Pesticidal Properties

The compound's ability to inhibit fungal growth extends to agricultural applications, where it can be utilized as a fungicide. The synthesis of related compounds has demonstrated effective control over plant pathogens, providing an avenue for developing eco-friendly agricultural products .

Case Study 1: Antifungal Efficacy

A detailed study evaluated the antifungal efficacy of synthesized thiophene derivatives against common agricultural pathogens. The study highlighted the structural modifications that led to increased activity:

- Synthesis : Derivatives were synthesized through condensation reactions.

- Bioassay Results : Selected compounds showed significant activity with lower toxicity profiles compared to conventional fungicides.

Case Study 2: Anticancer Screening

In another research effort, a series of pyrazolone derivatives were screened for anticancer activity:

- Methodology : Compounds were tested against various cancer cell lines using MTT assays.

- Findings : Several derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development.

Mechanism of Action

The mechanism by which 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Crystallographic Parameters of Propane-Linked Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.1751 |

| b (Å) | 7.4623 |

| c (Å) | 37.2830 |

| β (°) | 91.570 |

| Volume (ų) | 3107.93 |

| Z | 4 |

Research Findings and Insights

- Antimicrobial Potential: Thiophene-containing analogs (e.g., 7b) show higher activity than methylene-linked derivatives, suggesting the target compound may outperform simpler bis-pyrazolones .

- Synthetic Challenges: Thiophene functionalization requires precise control to avoid side reactions, as seen in the synthesis of thienothiophene derivatives .

Biological Activity

The compound 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) is a synthetic derivative belonging to the class of bis-pyrazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.51 g/mol. The structure features a thiophene moiety linked to two pyrazole rings, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. A study evaluating various thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that the compound may possess similar efficacy .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | - |

| Staphylococcus epidermidis | 0.25 | - |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For instance, derivatives similar to the compound have shown inhibitory effects on various cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated IC50 values as low as 92.4 µM against multiple cancer types, including human colon adenocarcinoma and breast cancer . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Compounds with thiophene and pyrazole structures are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their therapeutic potential in inflammatory diseases .

Study 1: In Vitro Evaluation

In vitro studies conducted on related pyrazole derivatives revealed that they significantly inhibited the growth of pathogenic bacteria and cancer cells. The study employed various assays, including time-kill assays and biofilm formation inhibition tests, confirming the broad-spectrum antimicrobial activity of these compounds .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to specific biological targets such as COX enzymes and protein kinases involved in cancer progression. These studies suggest that the compound could effectively bind to these targets, potentially leading to its therapeutic effects .

Q & A

Q. What are the optimized synthetic routes for 4,4'-(thiophen-2-ylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), and how do solvent systems influence yield?

Methodological Answer: The compound is typically synthesized via a condensation reaction under reflux conditions. A common protocol involves reacting equimolar amounts of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives with thiophene-2-carbaldehyde in ethanol or DMF/EtOH (1:1) at 80–100°C for 2–6 hours. Solvent polarity significantly impacts reaction efficiency: ethanol provides moderate yields (~60–70%), while DMF/EtOH mixtures enhance solubility of intermediates, improving yields to 75–85% . Post-reaction purification via recrystallization (ethanol or DMF/EtOH) is critical to remove unreacted aldehydes or by-products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) provides bond lengths (mean C–C = 0.002 Å) and dihedral angles, confirming the thiophene-pyrazole linkage .

- NMR Spectroscopy : Key signals include:

- IR Spectroscopy : C=O stretches at 1720 cm⁻¹ and NH/aromatic C-H stretches at 3200–3320 cm⁻¹ .

Advanced Research Questions

Q. How should experimental designs address reproducibility challenges in synthesizing this compound across different laboratories?

Methodological Answer: Adopt randomized block designs with split-split plots to control variables like solvent purity, reflux time, and ambient humidity. For example:

- Plots : Solvent systems (ethanol vs. DMF/EtOH).

- Subplots : Reflux duration (2–6 hours).

- Sub-subplots : Temperature (±5°C tolerance).

Use four replicates per condition and statistical tools (ANOVA) to assess significance of yield variations . Document deviations (e.g., incomplete recrystallization) to refine protocols.

Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or solvate formation?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Differentiate solvates (e.g., ethanolates) from polymorphs by monitoring weight loss at 100–150°C .

- Powder XRD : Compare diffraction patterns of batches synthesized under varying conditions (e.g., ethanol vs. DMF/EtOH). Peaks at 2θ = 15–20° indicate polymorphic differences .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of thiophene moiety) by variable-temperature studies .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Long-Term Stability Studies : Incubate the compound in abiotic (UV light, pH 3–9 buffers) and biotic (soil microbiota) systems for 6–12 months. Monitor degradation via HPLC-MS for intermediates like 1,5-dimethyl-2-phenylpyrazol-3-one .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀) of degradation products. LC-MS/MS quantifies bioaccumulation potential .

Q. How can reaction mechanisms for the formation of this compound be elucidated using advanced spectroscopic techniques?

Methodological Answer:

- In Situ FTIR : Track intermediates during reflux (e.g., Schiff base formation at 1640 cm⁻¹) .

- Mass Spectrometry (HRMS) : Identify transient species like enolates (m/z 284–539) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) optimize transition states and validate proposed mechanisms (e.g., keto-enol tautomerism) .

Q. What strategies optimize multi-step synthesis routes for derivatives of this compound?

Methodological Answer:

- Modular Synthesis : Introduce substituents (e.g., nitro or methoxy groups) at the pyrazole or thiophene rings via Suzuki coupling or nucleophilic aromatic substitution. Monitor regioselectivity using ¹H-NMR .

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc) during functionalization. Deprotect with TFA/CH₂Cl₂ (1:4) and confirm via IR loss of carbonyl stretches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.